(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the chlorophenyl group, followed by their coupling through a series of condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Ethyl 3-(furan-2-yl)propionate: Shares the furan ring but differs in other structural aspects.
Uniqueness
(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile stands out due to its complex structure, which imparts unique chemical and biological properties. Its combination of functional groups and rings makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H17ClN2O4 |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-(2-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C21H17ClN2O4/c1-12(25)11-24-20(26)17(13(2)18(10-23)21(24)27)9-16-7-8-19(28-16)14-3-5-15(22)6-4-14/h3-9,12,25H,11H2,1-2H3/b17-9+ |
InChI Key |
DVGBXCWHXLIJFD-RQZCQDPDSA-N |
Isomeric SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)CC(C)O)C#N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)CC(C)O)C#N |
Origin of Product |
United States |
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